molecular formula C9H10FNO2 B13042712 3-Amino-6-fluoro-2,4-dimethylbenzoic acid

3-Amino-6-fluoro-2,4-dimethylbenzoic acid

Cat. No.: B13042712
M. Wt: 183.18 g/mol
InChI Key: YNBYSBNGJICCPO-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluorine atom at the 6-position, and two methyl groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-2,4-dimethylbenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2,4-dimethylbenzoic acid, followed by reduction and fluorination. The nitration introduces a nitro group, which is then reduced to an amino group. Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-6-fluoro-2,4-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-2,4-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets. The amino group can form hydrogen bonds, further influencing its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzoic acid
  • 3-Amino-4-methylbenzoic acid
  • 3-Amino-2,4-dimethylbenzoic acid

Uniqueness

3-Amino-6-fluoro-2,4-dimethylbenzoic acid is unique due to the specific arrangement of its functional groups. The combination of an amino group, a fluorine atom, and two methyl groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-amino-6-fluoro-2,4-dimethylbenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-4-3-6(10)7(9(12)13)5(2)8(4)11/h3H,11H2,1-2H3,(H,12,13)

InChI Key

YNBYSBNGJICCPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)C(=O)O)F

Origin of Product

United States

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